Tamarixinin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tamarixinin A is a natural tannin isolated from the plant Myricaria bracteata. It has been confirmed to possess moderate anti-inflammatory effects both in vitro and in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tamarixinin A involves the extraction from Myricaria bracteata. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated through standard extraction and purification techniques used for tannins .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale extraction from Myricaria bracteata would likely be the primary method of production. This would involve cultivating the plant, followed by extraction and purification processes to isolate the compound.

Analyse Des Réactions Chimiques

Reduction and Stabilization of Metal Ions

Tamarixinin A acts as a reducing and stabilizing agent in nanoparticle synthesis. Its hydroxyl, carbonyl, and ether groups facilitate the reduction of copper ions (Cu²⁺) to metallic copper nanoparticles (CuNPs) under mild conditions .

Reaction Conditions:

-

Reactants: Copper sulfate (CuSO₄) + this compound (TA) in phosphate buffer (pH 7.4).

-

Temperature: 50°C for 2 hours.

-

Product: Spherical CuNPs with an average size of 44 ± 1.7 nm and zeta potential of −23.7 mV (indicating high stability) .

Key Observations:

-

UV-Vis spectroscopy confirmed CuNP formation with a surface plasmon resonance peak at 553 nm .

-

X-ray diffraction (XRD) analysis revealed a face-centered cubic crystalline structure .

Antimicrobial Activity Enhancement

This compound enhances the antimicrobial efficacy of CuNPs via synergistic interactions. The capping of CuNPs by this compound improves stability and bioactivity .

Inhibition Zones (mm) of TA-Mediated CuNPs vs. Pathogens :

| Pathogen | TA Alone | TA-CuNPs |

|---|---|---|

| Pseudomonas aeruginosa | 11 ± 0.01 | 20 ± 0.04 |

| Escherichia coli | 10 ± 0.01 | 18 ± 0.01 |

| Candida albicans | 12 ± 0.03 | 20 ± 0.01 |

| Aspergillus flavus | 9 ± 0.02 | 16 ± 0.01 |

Mechanism:

-

CuNPs disrupt microbial membranes via reactive oxygen species (ROS) generation.

-

This compound chelates iron and inhibits bacterial enzyme systems .

Structural Features Influencing Reactivity

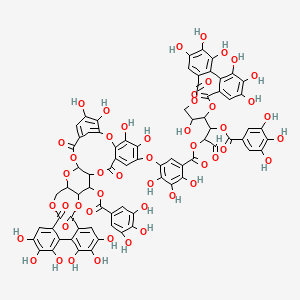

This compound’s chemical structure includes:

-

Two hexahydroxydiphenoyl (HHDP) moieties.

-

Two galloyl groups.

-

A hellinoyl moiety.

These groups enable:

-

Reduction: Conversion of Cu²⁺ to Cu⁰ via electron transfer.

-

Stabilization: Surface capping via hydrogen bonding and electrostatic interactions .

Characterization Data:

-

Particle Size Distribution: 44 ± 1.7 nm (polydispersity index = 0.13).

-

Crystallinity: Confirmed by XRD peaks at 43.4°, 50.5°, and 74.2° .

Biochemical Interactions

While this compound’s primary chemical reactions involve nanoparticle synthesis, its biochemical interactions include:

Applications De Recherche Scientifique

Tamarixinin A, an ellagitannin isolated from Tamarix aphylla galls, has shown potential therapeutic applications, particularly in the context of rheumatoid arthritis and antimicrobial activities .

Scientific Research Applications

Rheumatoid Arthritis (RA) Treatment:

- Anti-arthritic Effects: this compound has demonstrated the ability to suppress the progression and development of RA in collagen-induced arthritis (CIA) mice and adjuvant-induced arthritis (AIA) rats . Studies have shown that treatment with this compound leads to reduced arthritis scores, paw swelling, and alleviated joint destruction in both CIA mice and AIA rats .

- Downregulation of Inflammatory Pathways: The compound appears to exert its anti-arthritic effects by downregulating the MAPK and NF-κB signaling pathways . In AIA rats, this compound significantly inhibited the expression of p38, p-p38, and p65 .

- Inhibition of Pro-inflammatory Mediators: In vitro studies in LPS-induced macrophages have revealed that this compound inhibits the production of pro-inflammatory mediators, the phosphorylation of p38, ERK, JNK, and p65, as well as the nuclear translocation of p38 .

- Reduction of Cytokine Levels: this compound treatment significantly decreases the levels of TNF-α and IL-1β, which are cytokines often associated with the progression and severity of arthritis . It also reduces the concentrations of anti-mouse CII autoantibodies in CIA mice .

Antimicrobial Activity:

- Copper Nanoparticles (CuNPs) Synthesis: this compound can be used to formulate CuNPs, enhancing their antimicrobial properties . The CuNPs mediated by this compound exhibit a spherical and homogeneous shape, with a main particle size of 44 ± 1.7 nm and a zeta potential of -23.7 mV, indicating stability .

- Broad-Spectrum Antimicrobial Properties: CuNPs mediated by this compound have shown distinctive antimicrobial activities against fungal strains such as Candida albicans and Aspergillus flavus, and Gram-negative bacterial strains such as Pseudomonas aeruginosa and Escherichia coli .

Data Table: Effects of this compound in Arthritis Models

| Parameter | CIA Mice | AIA Rats |

|---|---|---|

| Arthritis Score | Decreased significantly | Decreased significantly |

| Paw Swelling/Thickness | Reduced | Reduced |

| Joint Destruction | Alleviated | Alleviated |

| TNF-α and IL-1β Levels | Significantly decreased | Significantly decreased (IL-1β), TNF-α not significantly affected |

| Anti-mouse CII Autoantibodies | Significantly reduced | Not applicable |

| Inflammatory Pathways | Not directly measured in vivo, but effects suggest downregulation | Inhibition of p38, p-p38, and p65 expression |

Mécanisme D'action

The mechanism of action of Tamarixinin A involves the inhibition of pro-inflammatory mediators and the phosphorylation of key signaling molecules. Specifically, this compound blocks the activation of p38, ERK, JNK, and p65, as well as the nuclear translocation of p38 in LPS-induced macrophages. This results in the suppression of inflammatory responses, making it a potential therapeutic agent for conditions like rheumatoid arthritis .

Comparaison Avec Des Composés Similaires

Tamarixinin A is unique among tannins due to its specific anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation. Similar compounds include other tannins isolated from the genus Tamarix, such as:

Tamarixetin: Another tannin with anti-inflammatory properties.

Tamarixinin B: A related compound with similar chemical structure and biological activity.

Tamarixinin C: Known for its antioxidant properties.

These compounds share some chemical and biological properties with this compound but differ in their specific mechanisms of action and therapeutic potential.

Propriétés

IUPAC Name |

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H52O48/c76-13-38(62(119-66(103)16-1-25(77)45(88)26(78)2-16)61-34(86)14-112-69(106)19-7-30(82)48(91)54(97)40(19)42-21(71(108)118-61)9-32(84)50(93)56(42)99)116-73(110)23-11-36(52(95)58(101)44(23)87)114-37-12-24-60(59(102)53(37)96)115-35-6-18(5-29(81)47(35)90)68(105)123-75-65(122-74(24)111)64(121-67(104)17-3-27(79)46(89)28(80)4-17)63-39(117-75)15-113-70(107)20-8-31(83)49(92)55(98)41(20)43-22(72(109)120-63)10-33(85)51(94)57(43)100/h1-13,34,38-39,61-65,75,77-102H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMATFFLTOSYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H52O48 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1721.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-46-8 |

Source

|

| Record name | Tamarixinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.